molecular formula C25H24N2O3 B2511402 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide CAS No. 850905-50-9

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Cat. No. B2511402
CAS RN: 850905-50-9
M. Wt: 400.478
InChI Key: RYNVXFVWRXQSAV-UHFFFAOYSA-N
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Description

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of derivatives involving tetrahydroisoquinoline for antimicrobial purposes. Novel compounds were synthesized and showed promising antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (N. Rao et al., 2020).

Antitumor Activity

Another research highlighted the design and synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. This underscores the relevance of structurally similar compounds in cancer research and potential therapeutic applications (Ibrahim A. Al-Suwaidan et al., 2016).

Catalytic Reactions and Synthesis

Research into the oxidative functionalization of benzylic C-H bonds in tetrahydroisoquinolines has led to the development of metal-free conditions for C-C bond forming reactions. This work contributes to the field of organic synthesis, offering insights into more efficient and environmentally friendly reaction conditions (H. Ueda et al., 2014).

Preparation of Amino-Substituted Derivatives

A methodological study for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation highlighted the utility of acetamido-substituted compounds in synthesizing complex amino derivatives. This research is valuable for the synthesis of bioactive molecules and drug discovery (Krystyna A. Skupinska et al., 2002).

Novel Anilidoquinoline Derivatives for Therapeutic Applications

An investigation into the therapeutic effects of a novel anilidoquinoline derivative on Japanese encephalitis demonstrated significant antiviral and antiapoptotic effects in vitro. This study illustrates the potential of such compounds in treating viral infections, offering a foundation for future antiviral drug development (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-7-5-10-20(15-18)26-24(28)17-30-23-12-6-11-22-21(23)13-14-27(25(22)29)16-19-8-3-2-4-9-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNVXFVWRXQSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

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